8-fluoro-4-methylquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-4-methylquinolin-3-amine is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have been widely studied for their diverse biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-4-methylquinolin-3-amine typically involves multi-step reactions. One common method includes:
Cyclization and Cycloaddition Reactions: These reactions are used to form the quinoline ring system.
Displacement of Halogen Atoms: This involves the substitution of halogen atoms with fluorine.
Direct Fluorination: This step introduces the fluorine atom into the quinoline structure.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization and fluorination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-4-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-4-methylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of new materials, including liquid crystals and dyes
Mechanism of Action
The mechanism of action of 8-fluoro-4-methylquinolin-3-amine involves its interaction with specific molecular targets:
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication and transcription. .
Pathways Involved: The formation of a ternary complex (drug-enzyme-DNA) blocks the replication fork, ultimately causing double-strand breaks in the DNA.
Comparison with Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine
Uniqueness: 8-Fluoro-4-methylquinolin-3-amine is unique due to its specific fluorine substitution, which enhances its biological activity and stability compared to other quinoline derivatives. Its diverse applications in various fields of research and industry further highlight its significance .
Properties
CAS No. |
1785535-58-1 |
---|---|
Molecular Formula |
C10H9FN2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.